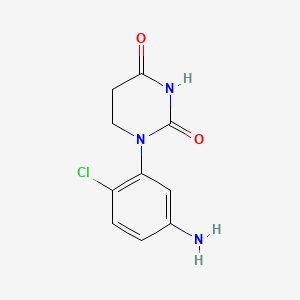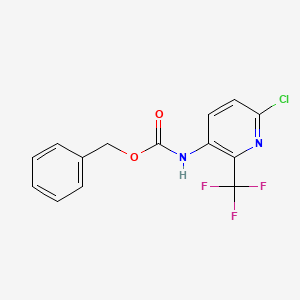
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate is an organic compound that features a trifluoromethyl group, a chloro substituent, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclo-condensation reactions involving trifluoromethyl-containing building blocks.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via substitution reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the pyridine derivative with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds .
科学的研究の応用
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It can be used in the synthesis of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. For example, the trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming hydrogen bonds and other interactions . The chloro group can also contribute to the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: This compound shares the trifluoromethyl and pyridine moieties but lacks the chloro and carbamate groups.
Tipranavir: A trifluoromethyl-containing drug used in antiviral therapy.
Uniqueness
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound in various fields.
特性
分子式 |
C14H10ClF3N2O2 |
|---|---|
分子量 |
330.69 g/mol |
IUPAC名 |
benzyl N-[6-chloro-2-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-11-7-6-10(12(20-11)14(16,17)18)19-13(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,19,21) |
InChIキー |
PMGWYJJANFEFHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)
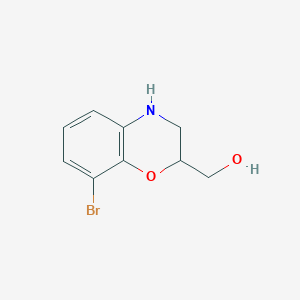
![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)
![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)


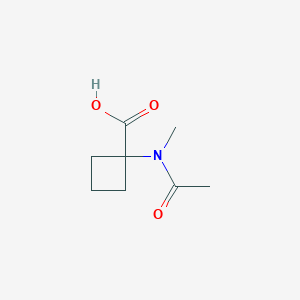
![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)
![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)
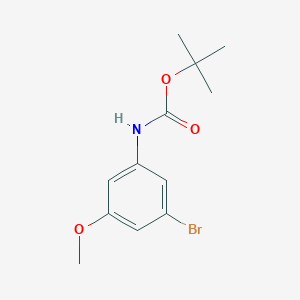

![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
